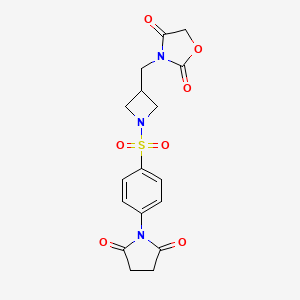

3-((1-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

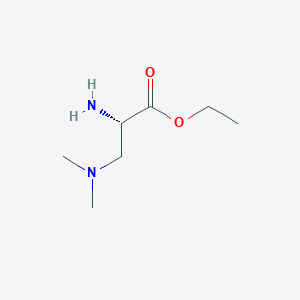

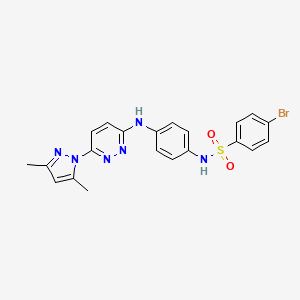

3-((1-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H17N3O7S and its molecular weight is 407.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Caspase-3 Inhibition

The compound has been investigated for its potential role in inhibiting caspase-3, a key enzyme involved in apoptosis. For example, Yang Jiang and Trond Vidar Hansen (2011) synthesized disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction, evaluating them as caspase-3 inhibitors. Their study highlights the competitive inhibitory mechanism of these triazoles against caspase-3, providing a foundation for further research into targeted therapies for diseases where apoptosis plays a critical role (Jiang & Hansen, 2011).

Fungicidal Activity

Another significant application of this compound is in the field of agriculture as a fungicide. Famoxadone, a new agricultural fungicide commercialized under the trade name Famoxate, belongs to the oxazolidinone class of fungicides. This class demonstrates excellent control over plant pathogens affecting a wide range of crops. The development and optimization of famoxadone, highlighting its potent fungicidal properties, underscore the potential of oxazolidinone derivatives in agriculture (Sternberg et al., 2001).

Lipid Peroxidation Inhibition

Oxazolidinone derivatives have also been studied for their ability to inhibit lipid peroxidation, a process contributing to cellular damage and disease progression. The compounds U74006F and U74500A, for instance, have shown potency comparable to alpha-tocopherol or butylated hydroxytoluene in inhibiting lipid peroxidation under conditions involving iron, suggesting their utility in preventing oxidative stress-related damage (Braughler et al., 1987).

Antimicrobial Activities

The antimicrobial potential of oxazolidinone derivatives extends to combating bacterial and fungal infections. Novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones, for example, were prepared and evaluated as oral antihyperglycemic agents, also displaying significant antimicrobial activity. This highlights the versatility of oxazolidinone derivatives in both therapeutic and agricultural settings, offering a promising avenue for the development of new antimicrobial agents (Wrobel et al., 1998).

properties

IUPAC Name |

3-[[1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O7S/c21-14-5-6-15(22)20(14)12-1-3-13(4-2-12)28(25,26)18-7-11(8-18)9-19-16(23)10-27-17(19)24/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYALZGTOZLJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2597606.png)

![Ethyl 6-ethyl-2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2597614.png)

![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597622.png)

![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2597624.png)